An In-depth Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-phenylbenzaldehyde (CAS Number: 183436-80-8) is a biaryl carboxaldehyde that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group on a fluorinated biphenyl scaffold, provides a unique combination of properties that are highly sought after in the design of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of 2-Fluoro-4-phenylbenzaldehyde, including its chemical properties, a detailed synthetic protocol, spectroscopic characterization, key chemical reactions, and its applications in the field of drug discovery.
Physicochemical and Spectroscopic Properties
2-Fluoro-4-phenylbenzaldehyde is typically a white to off-white solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the tables below.
| Property | Value | Source(s) |
| CAS Number | 183436-80-8 | [1][2] |
| Molecular Formula | C₁₃H₉FO | [1][3] |
| Molecular Weight | 200.21 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Purity | Typically ≥99% | [1] |
| Storage | Sealed and preserved | [1] |
Spectroscopic Data (Predicted)
While a publicly available, experimentally verified full dataset is limited, the following spectroscopic data can be predicted based on the analysis of structurally similar compounds, such as 4-fluorobenzaldehyde, 2-fluorobenzaldehyde, and various biphenyl derivatives[4][5][6].
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | -CHO |
| ~7.9 | m | 1H | Ar-H |
| ~7.6 | m | 2H | Ar-H |
| ~7.5-7.4 | m | 5H | Ar-H |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | C=O |
| ~165 (d, ¹JCF ≈ 255 Hz) | C-F |
| ~148 | Ar-C |
| ~138 | Ar-C |
| ~133 (d, ³JCF ≈ 9 Hz) | Ar-CH |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 (d, ²JCF ≈ 15 Hz) | Ar-C |
| ~117 (d, ²JCF ≈ 22 Hz) | Ar-CH |
| ~114 (d, ⁴JCF ≈ 3 Hz) | Ar-CH |
FT-IR (Predicted, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2860, ~2760 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1705 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| ~840 | Strong | Out-of-plane C-H bend |
Synthesis of 2-Fluoro-4-phenylbenzaldehyde
The most logical and widely applicable method for the synthesis of 2-Fluoro-4-phenylbenzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the C-C bond between the two aromatic rings. A plausible synthetic route starts from a readily available halogenated precursor, such as 2-fluoro-4-bromobenzaldehyde or 2-fluoro-4-iodobenzaldehyde, and couples it with phenylboronic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates[7].
Materials:
-
2-Fluoro-4-bromobenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Fluoro-4-phenylbenzaldehyde.
Key Chemical Reactions and Synthetic Utility
The aldehyde functionality of 2-Fluoro-4-phenylbenzaldehyde serves as a versatile handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Wittig Reaction
The Wittig reaction allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene. This is a crucial transformation for synthesizing stilbene derivatives and other vinyl compounds.
Representative Protocol:
-
Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.
-
To the resulting ylide solution, add a solution of 2-Fluoro-4-phenylbenzaldehyde dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting alkene by column chromatography.
Aldol Condensation
The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of 2-Fluoro-4-phenylbenzaldehyde with a ketone (e.g., acetophenone) in the presence of a base to form an α,β-unsaturated ketone (a chalcone). Chalcones are an important class of compounds with diverse biological activities.
Representative Protocol:
-
Dissolve 2-Fluoro-4-phenylbenzaldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.
-
To the stirred solution, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise.
-
Stir the reaction mixture at room temperature for several hours. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol and water, and recrystallize if necessary.
Schiff Base Formation
The condensation of 2-Fluoro-4-phenylbenzaldehyde with a primary amine yields a Schiff base (imine). This reaction is fundamental for the synthesis of various nitrogen-containing heterocyclic compounds and ligands.
Representative Protocol:
-
Dissolve equimolar amounts of 2-Fluoro-4-phenylbenzaldehyde and a primary amine (e.g., aniline) in ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to allow the Schiff base to crystallize.
-
Isolate the product by filtration and wash with cold ethanol.
Applications in Drug Discovery
The 2-fluoro-4-phenyl-substituted aromatic motif is of significant interest in drug discovery. The strategic placement of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding affinity through favorable electrostatic interactions with target proteins.
Derivatives of structurally related fluorinated biaryl aldehydes have shown promise in several therapeutic areas, including:
-
Oncology: As precursors for the synthesis of inhibitors of key cancer-related enzymes. For instance, certain benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells and chemoresistance[8].
-
Neurodegenerative Diseases: The biaryl scaffold is present in molecules designed to target pathways implicated in diseases like Alzheimer's and Parkinson's.
-
Anti-inflammatory Agents: The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
The versatility of the aldehyde group allows for the facile introduction of various pharmacophores and functional groups, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Fluoro-4-phenylbenzaldehyde is not widely available, hazard information can be inferred from structurally similar compounds like 2-fluoro-4-hydroxybenzaldehyde and other fluorinated benzaldehydes[9].
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Fluoro-4-phenylbenzaldehyde is a key synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its preparation via the robust Suzuki-Miyaura coupling and the versatile reactivity of its aldehyde group make it an attractive starting material for the construction of complex, biologically active molecules. The strategic incorporation of a fluorine atom into the biphenyl scaffold offers advantages in designing drug candidates with improved pharmacological profiles. This guide provides a foundational understanding of the synthesis, characterization, and reactivity of this compound, intended to facilitate its application in research and development.
References
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2'-Fluoro-3-methyl[1,1'-biphenyl]-4-carboxaldehyde. PubChem. Available from: [Link]
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is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure. Available from: [Link]
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Supporting Information for. The Royal Society of Chemistry. Available from: [Link]
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Supporting Information for. The Royal Society of Chemistry. Available from: [Link]
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2-fluoro-4-phenylbenzaldehyde CAS NO.183436-80-8. LookChem. Available from: [Link]
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Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. Available from: [Link]
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1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. PubMed. Available from: [Link]
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2-fluoro-4-phenylbenzaldehyde (C13H9FO). PubChemLite. Available from: [Link]
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2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available from: [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available from: [Link]
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Instock: 2-Fluoro-4-phenylbenzaldehyde. Hexonsynth. Available from: [Link]
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UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. Available from: [Link]
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4-Fluoro-2-hydroxybenzaldehyde. PubChem. Available from: [Link]
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